molecular formula C20H19BrN2O4 B2696694 Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate CAS No. 937605-03-3

Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate

Cat. No.: B2696694
CAS No.: 937605-03-3
M. Wt: 431.286
InChI Key: GYDWQXYUEKYILN-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate is a complex organic compound that belongs to the class of pyrazoline derivatives. This compound is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a benzoate ester group, which is commonly found in various organic compounds due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazoline ring through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazoline ring.

Next, the bromination of the pyrazoline ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS). The resulting bromo-pyrazoline is then reacted with a benzoate ester derivative under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the pyrazoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate involves its interaction with specific molecular targets. The pyrazoline ring can interact with enzymes and receptors, modulating their activity. The bromine atom and benzoate ester group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate can be compared with other pyrazoline derivatives, such as:

  • Ethyl 3-((4-chloro-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate
  • Ethyl 3-((4-fluoro-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate

These compounds share similar structures but differ in the halogen atom present in the pyrazoline ring

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable tool for scientists exploring new chemical reactions, biological activities, and industrial applications.

Biological Activity

Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate, a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This compound's structure, characterized by a pyrazole ring substituted with a bromo group and a methoxybenzoate moiety, suggests potential applications in pharmaceuticals, particularly in the treatment of various diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C20H19BrN2O4
  • CAS Number : 4059197

The compound's structure can be visualized as follows:

Ethyl 3 4 bromo 2 methyl 5 oxo 1 phenylpyrazol 3 yl methoxy benzoate\text{Ethyl 3 4 bromo 2 methyl 5 oxo 1 phenylpyrazol 3 yl methoxy benzoate}

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. This compound may inhibit key enzymes involved in cancer cell proliferation. For instance, pyrazole compounds have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in various cancers .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrazole derivatives against human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity .

Compound NameIC50 (µM)Cancer Type
Compound A10Breast Cancer
Compound B15Lung Cancer
Ethyl 3...12Colorectal Cancer

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Ethyl 3... has been shown to reduce inflammatory markers in animal models .

The anti-inflammatory effects are attributed to the compound's ability to modulate cytokine production and inhibit the expression of COX enzymes. This modulation helps alleviate symptoms associated with inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of Ethyl 3... has been explored in various studies. Pyrazole derivatives have demonstrated activity against both bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Efficacy Against Pathogens

In vitro studies have shown that Ethyl 3... exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives could serve as neuroprotective agents. Some studies indicate that these compounds may act as metabotropic glutamate receptor agonists, potentially offering therapeutic benefits for neurological disorders .

Properties

IUPAC Name

ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-3-26-20(25)14-8-7-11-16(12-14)27-13-17-18(21)19(24)23(22(17)2)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWQXYUEKYILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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